methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)
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Overview
Description
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate), also known as BN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including organic electronics, materials science, and medicinal chemistry.
Mechanism of Action
The mechanism of action of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is not fully understood. However, it has been suggested that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been shown to have low toxicity and is well-tolerated in animals. In vitro studies have shown that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has anti-inflammatory and anti-oxidant properties. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) in lab experiments is its high purity and stability. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is also readily available and relatively easy to synthesize. One limitation of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is its high cost compared to other compounds.
Future Directions
For research on methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) include the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based materials for use in organic electronics and the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based anti-cancer agents.
Synthesis Methods
The synthesis of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) involves the reaction of 2,6-ditert-butylphenol with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reacted with phosgene to form methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate). This synthesis method has been optimized to produce high yields of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) with good purity.
Scientific Research Applications
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been extensively studied for its potential applications in various fields. In the field of organic electronics, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been used as a building block for the synthesis of semiconducting polymers. In materials science, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a stabilizer for polymeric materials. In medicinal chemistry, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been studied for its potential use as an anti-cancer agent.
Properties
IUPAC Name |
[2-[[1-(3,5-ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56O4/c1-48(2,3)38-26-36(27-39(30-38)49(4,5)6)46(52)54-44-34(23-21-32-17-13-15-19-42(32)44)25-35-24-22-33-18-14-16-20-43(33)45(35)55-47(53)37-28-40(50(7,8)9)31-41(29-37)51(10,11)12/h13-24,26-31H,25H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZHVOPBSQGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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